molecular formula C10H7ClN2O2S B2970134 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde CAS No. 338954-26-0

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B2970134
CAS No.: 338954-26-0
M. Wt: 254.69
InChI Key: YIRQYAVZWIHRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde is a benzaldehyde derivative featuring a 5-chloro-1,2,3-thiadiazole ring linked via a methoxy group at the ortho position of the aldehyde group. The thiadiazole moiety, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name

2-[(5-chlorothiadiazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-10-8(12-13-16-10)6-15-9-4-2-1-3-7(9)5-14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRQYAVZWIHRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid with appropriate reagents to introduce the methoxy and benzaldehyde groups. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the formation of the thiadiazole ring . The reaction conditions often include heating the reactants in a suitable solvent, such as dichloromethane or ethanol, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Triazole-Containing Benzaldehydes

Compounds such as 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () and 2-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () replace the thiadiazole with a 1,2,3-triazole. Key differences include:

  • Electronic Effects : Triazoles exhibit resonance stabilization and hydrogen-bonding capacity via triazole protons (e.g., NMR signal at 8.08 ppm ), whereas thiadiazoles are more electron-deficient due to sulfur’s electronegativity.
  • Synthetic Routes : Triazole derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry) , while thiadiazole analogs may require nucleophilic substitution or condensation reactions.

Benzothiazole Derivatives

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol () shares a chloro-substituted benzothiazole core but lacks the aldehyde functionality. The benzothiazole’s fused ring system enhances planarity, promoting π-π stacking in crystal structures , whereas the thiadiazole’s smaller ring may reduce steric hindrance.

Benzofuran-Triazole Hybrids

Compounds like 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () integrate benzofuran and triazole moieties. The benzofuran’s oxygen atom introduces additional hydrogen-bonding sites, contrasting with the thiadiazole’s sulfur-centered interactions.

Physicochemical Properties

Compound Name Heterocycle Substituent Position Melting Point (°C) Key NMR Shifts (¹H) Reference
2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde Thiadiazole Ortho N/A N/A
2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Triazole Ortho N/A Triazole H: 8.08 ppm (s)
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol Benzothiazole Para (methoxy) N/A Aromatic H: 6.7–8.2 ppm
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde Thiadiazole Para N/A N/A

Note: Direct data for the target compound’s physical properties are unavailable; inferences are based on structural analogs.

Biological Activity

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde is a compound of interest due to its potential biological activities. Thiadiazole derivatives, in general, have been reported to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activities associated with this specific compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8ClN3OS\text{C}_{10}\text{H}_{8}\text{ClN}_{3}\text{OS}

This structure features a thiadiazole ring that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily derived from studies on related thiadiazole compounds. The following sections summarize key findings from the literature regarding its potential pharmacological effects.

Anticancer Activity

Thiadiazole derivatives have shown promise in anticancer research. A study highlighted that derivatives of thiadiazole exhibited significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer Cell LineEffect
This compoundHL-60 (human myeloid leukemia)Induced apoptosis
Thiadiazole derivativesSK-MEL-1 (melanoma)Decreased cell viability

These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics .

Antimicrobial Activity

Research indicates that thiadiazole compounds can act as effective antimicrobial agents. A review of various thiadiazole derivatives demonstrated their efficacy against a range of bacterial strains:

Thiadiazole DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
Other thiadiazolesStaphylococcus aureus25 µg/mL

The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Activity

Thiadiazole derivatives have been studied for their anti-inflammatory properties. In vitro assays demonstrated that they could inhibit pro-inflammatory cytokines production. For example:

CompoundInflammatory ModelEffect
This compoundLPS-stimulated macrophagesReduced TNF-alpha levels

This suggests that the compound may modulate inflammatory responses through the inhibition of specific signaling pathways .

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Effects : A recent study evaluated the effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring enhanced cytotoxicity against leukemia and melanoma cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazoles against drug-resistant bacterial strains. The findings revealed promising results for compounds with similar structures to this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution between 5-chloro-1,2,3-thiadiazol-4-ylmethanol and 2-hydroxybenzaldehyde under basic conditions (e.g., potassium carbonate in DMF). Refluxing with a catalytic acid (e.g., glacial acetic acid) may enhance coupling efficiency . Optimization includes varying solvents (DMF, ethanol), reaction times (4–6 hours), and stoichiometric ratios. Yield improvements (up to 97% in analogous reactions) are achievable via controlled temperature and solvent polarity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Analytical Protocol :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–10.0 ppm for aldehyde), thiadiazole ring protons (δ 8.0–8.5 ppm), and methoxy linkages (δ 3.8–4.5 ppm) .
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiadiazole C-S/C=N vibrations (600–800 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N, S, and Cl percentages .

Q. How can researchers design initial biological activity screens for this compound?

  • Experimental Design :

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for structurally related thiadiazole-benzaldehyde hybrids .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Troubleshooting :

  • Yield Discrepancies : Compare solvent systems (e.g., DMF vs. ethanol), reaction temperatures, and purification methods (e.g., column chromatography vs. recrystallization) .
  • Spectral Variability : Verify solvent effects on NMR shifts (e.g., DMSO-d₆ vs. CDCl₃) and crystallinity via XRD to rule out polymorphic forms .

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

  • In Silico Approaches :

  • DFT Calculations : Optimize geometry (Gaussian 09) to study electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450, kinases) or DNA, guided by docking poses of analogous thiadiazole derivatives .

Q. What crystallographic methods validate the compound’s solid-state structure?

  • Crystallography Protocol :

  • Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water). Refine data using SHELXL (monoclinic space groups common for benzaldehyde derivatives) .
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., C-H···O, π-π stacking) to explain packing efficiency .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • SAR Framework :

  • Substitution Patterns : Modify the thiadiazole (e.g., replacing Cl with Br) or benzaldehyde (e.g., adding nitro/methoxy groups) to assess impacts on bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., aldehyde for Schiff base formation, thiadiazole for electron-withdrawing effects) using 3D-QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.